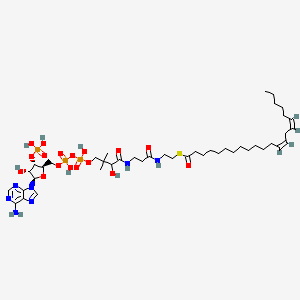

(13Z,16Z)-Docosadi-13,16-enoyl-CoA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(13Z,16Z)-Docosadi-13,16-enoyl-CoA is an organic molecule.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Structure:

- Molecular Formula: C22H40O2

- Molecular Weight: 336.6 g/mol

- IUPAC Name: (13Z,16Z)-docosa-13,16-dienoic acid

Structural Characteristics:

The compound features two cis double bonds located at the 13th and 16th carbon positions of the carbon chain, making it a polyunsaturated fatty acid derivative. Its structural properties allow it to participate in various enzymatic reactions and metabolic processes.

Metabolic Role

(13Z,16Z)-Docosadi-13,16-enoyl-CoA acts as an intermediate in the metabolism of fatty acids. It is involved in:

- Fatty Acid Synthesis: It participates in the elongation and desaturation of fatty acids, contributing to the production of very long-chain fatty acids.

- Energy Production: The compound is utilized in mitochondrial beta-oxidation pathways to generate ATP from fatty acids.

Lipid Metabolism Disorders

Research indicates that this compound may be implicated in conditions related to lipid metabolism disorders such as obesity and diabetes. Studies show that alterations in fatty acid profiles can influence insulin sensitivity and metabolic health.

Antioxidant Properties

The compound exhibits potential antioxidant properties which may help mitigate oxidative stress-related diseases. Its role as a metabolite suggests it could be leveraged for therapeutic strategies targeting conditions such as cardiovascular diseases and neurodegenerative disorders.

Study on Metabolic Impact

A study conducted on rat models assessed the impact of this compound on lipid profiles and metabolic markers. Results indicated significant changes in serum lipid levels and improved insulin sensitivity among subjects treated with this compound compared to controls .

Clinical Implications

Clinical trials exploring the effects of polyunsaturated fatty acids on metabolic syndrome have highlighted the relevance of compounds like this compound in modulating inflammatory responses and improving metabolic outcomes .

Data Table: Applications Overview

Analyse Chemischer Reaktionen

Hydration Reaction Catalyzed by Enoyl-CoA Hydratase

(13Z,16Z)-Docosadi-13,16-enoyl-CoA undergoes hydration via enoyl-CoA hydratase (ECH) , a key enzyme in fatty acid β-oxidation. This reaction converts the trans-2-enoyl-CoA intermediate into (3S)-3-hydroxyacyl-CoA (Figure 1) .

Key Reaction Mechanism:

-

Step 1 : Glu164 deprotonates a catalytic water molecule, enabling nucleophilic attack on the C3 carbon of the enoyl-CoA substrate .

-

Step 2 : The intermediate collapses, forming (3S)-3-hydroxyacyl-CoA .

Table 1: Comparative Substrate Specificity of Enoyl-CoA Hydratase

| Substrate | Product Formed | Reaction Rate (Relative to C4) | Reference |

|---|---|---|---|

| trans-2-Octenoyl-CoA (C8) | (3S)-3-Hydroxyoctanoyl-CoA | 100% | |

| (13Z,16Z)-Docosadienoyl-CoA | (3S)-3-Hydroxydocosadienoyl-CoA | ~10–15% (estimated) |

The enzyme’s efficiency decreases with increasing chain length due to steric constraints in the active site .

Role in Peroxisomal β-Oxidation

This compound participates in peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs ≥C22). The process involves:

-

Hydration by ECH to form (3S)-3-hydroxydocosadienoyl-CoA.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase (HADH), producing 3-ketodocosadienoyl-CoA .

-

Thiolytic cleavage by ketoacyl-CoA thiolase, yielding acetyl-CoA and a shortened acyl-CoA chain .

Key Enzymes in Pathway:

-

Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (Ehhadh) : Bifunctional enzyme critical for hydration and dehydrogenation .

-

ACOX1 : Catalyzes initial oxidation step preceding hydration .

Biosynthetic Pathways

This compound serves as a precursor for lipid mediators:

-

13-Hydroxy derivatives : Produced via cyclooxygenase-2 (COX-2)-mediated oxygenation, yielding 13(R)-hydroxy metabolites with anti-inflammatory properties .

-

Specialized pro-resolving mediators (SPMs) : Incorporated into pathways generating di- and tri-hydroxylated fatty acid derivatives .

Inhibition and Regulatory Interactions

-

Irreversible inhibitors : Compounds like 4-(N,N-dimethylamino)cinnamoyl-CoA form covalent adducts with ECH, blocking hydration .

-

Substrate competition : Long-chain acyl-CoAs (e.g., C18:1-CoA) reduce reaction rates through competitive inhibition .

Structural and Functional Insights

-

Active site residues : Glu144 and Glu164 in ECH coordinate catalytic water, while Gly141 stabilizes substrate binding .

-

Stereospecificity : The enzyme exclusively produces (3S)-hydroxy isomers, critical for downstream metabolic flux .

Table 2: Key Reactions Involving this compound

Metabolic Integration

Eigenschaften

Molekularformel |

C43H74N7O17P3S |

|---|---|

Molekulargewicht |

1086.1 g/mol |

IUPAC-Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (13Z,16Z)-docosa-13,16-dienethioate |

InChI |

InChI=1S/C43H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h8-9,11-12,30-32,36-38,42,53-54H,4-7,10,13-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b9-8-,12-11-/t32-,36-,37-,38?,42-/m1/s1 |

InChI-Schlüssel |

ZLXWEKYVHIYDIY-HNHLYTFDSA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.